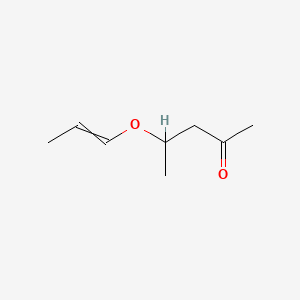
2-Pentanone, 4-(1-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-(1-propenyloxy)- is an organic compound with the molecular formula C8H14O2 It is a derivative of 2-pentanone, where the hydrogen atom at the fourth position is replaced by a 1-propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is typically catalyzed by sulfuric acid or hydrochloric acid.
Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone. The reaction is catalyzed by an alkali such as sodium hydroxide.
Industrial Production Methods
The industrial production of 2-pentanone, 4-(1-propenyloxy)- typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate catalysts, optimizing temperature and pressure conditions, and utilizing advanced reactors such as microreactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Pentanone, 4-(1-propenyloxy)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the 1-propenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Various oxidized ketones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Compounds with different functional groups replacing the 1-propenyloxy group.
Scientific Research Applications
2-Pentanone, 4-(1-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-pentanone, 4-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its structure and activity. These reactions can affect its binding affinity to molecular targets and influence its biological effects .
Comparison with Similar Compounds
2-Pentanone, 4-(1-propenyloxy)- can be compared with other similar compounds such as:
2-Pentanone: A simple ketone with similar chemical properties but lacking the 1-propenyloxy group.
4-Hydroxy-2-pentanone: A compound with a hydroxyl group at the fourth position instead of the 1-propenyloxy group.
Methyl propyl ketone: Another ketone with a different alkyl group substitution
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-prop-1-enoxypentan-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(3)6-7(2)9/h4-5,8H,6H2,1-3H3 |
InChI Key |
RKWKWAFXPDBMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



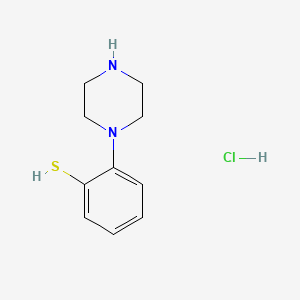
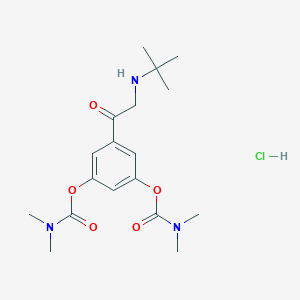
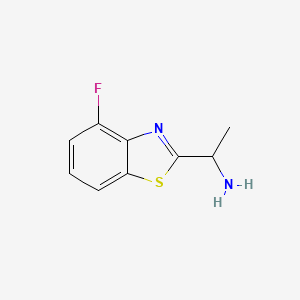

![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
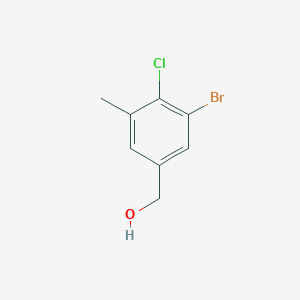
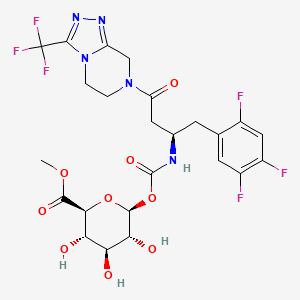
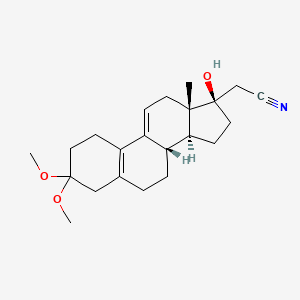
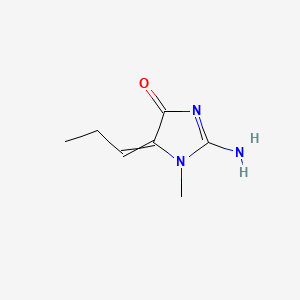
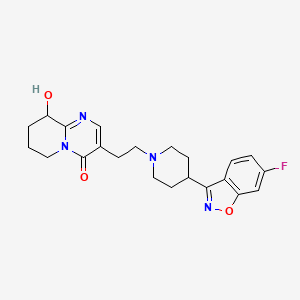
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
